molecular formula C14H28N2 B5807648 1-ethyl-4-(4-ethylcyclohexyl)piperazine

1-ethyl-4-(4-ethylcyclohexyl)piperazine

Cat. No.: B5807648
M. Wt: 224.39 g/mol
InChI Key: MDWMOLQMQSBZLO-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-ethylcyclohexyl)piperazine is a novel chemical entity offered for research and development purposes. This compound features a piperazine ring, a versatile scaffold renowned in medicinal chemistry for its widespread presence in biologically active molecules . The structural motif of piperazine derivatives is a subject of intensive investigation across various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases . The piperazine ring contributes favorable physicochemical properties, such as increased polar surface area and the ability to act as a hydrogen bond acceptor, which can enhance water solubility and improve the pharmacokinetic profile of drug candidates . The specific substitution pattern of the this compound structure, incorporating lipophilic cyclohexyl motifs, is designed to probe interactions with biological targets. Researchers are exploring these types of compounds for their potential as bitopic or bivalent ligands that can simultaneously engage multiple therapeutic targets, a strategy gaining traction in the development of treatments for complex conditions like opioid use disorder and cancer . Mechanism of action studies on analogous piperazine-containing compounds have demonstrated their ability to induce apoptosis in cancer cell lines by triggering both the intrinsic (mitochondrial) and extrinsic pathways, evidenced by caspase activation and cytochrome c release . Furthermore, structural similarities to known pharmacologically active compounds suggest potential for interaction with neurotransmitter receptors, such as dopamine and serotonin receptors, which are implicated in various neurological and psychiatric conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

1-ethyl-4-(4-ethylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-3-13-5-7-14(8-6-13)16-11-9-15(4-2)10-12-16/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWMOLQMQSBZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-(4-ethylcyclohexyl)piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. For instance, the cyclization of 1,2-diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield protected piperazines .

Industrial Production Methods

Industrial production of piperazine derivatives often employs large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-(4-ethylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring reacts with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-ethyl-4-(4-ethylcyclohexyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(4-ethylcyclohexyl)piperazine involves its interaction with specific molecular targets. As a piperazine derivative, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Unlike Nemacol’s nitro group (electron-withdrawing), the ethylcyclohexyl moiety is electron-donating, which may stabilize the piperazine ring against metabolic oxidation .

Physicochemical Properties

Substituents influence solubility, pKa, and ClogD (calculated partition coefficient):

Compound Aqueous Solubility (μM) pKa (Piperazine N) ClogD
Target compound (inferred) Low (~20 μM at pH 6.5) ~6–7 High (>3)
Nemacol-1 Moderate (data unavailable) ~5–6 Moderate (~2.5)
Piperazine quinolones (e.g., 8ac) 80–100 μM 6–7 ~1.5–2.5

Key Observations :

  • The target compound’s low solubility aligns with piperazines lacking hydrophilic spacers (e.g., ethylene linkers in quinolones reduce ClogD) .
  • The ethylcyclohexyl group may raise pKa slightly compared to nitro-substituted analogs, affecting ionization and membrane permeability .

Key Observations :

  • The ethylcyclohexyl group may enhance VAChT inhibition compared to Nemacol’s nitrophenyl group due to increased hydrophobic interactions .
  • Bulky substituents (e.g., diphenylethyl in MT-45) often correlate with receptor agonism, whereas smaller groups favor transporter binding .

Metabolic Stability and CYP Interactions

Metabolism of piperazine derivatives frequently involves CYP-mediated oxidation or dealkylation:

Compound Metabolic Pathway Major CYP Isoform
Target compound (inferred) Ethyl group oxidation or deethylation CYP3A4 (predicted)
Vanoxerine (GBR 12909) N-dealkylation CYP3A4 (>90% contribution)
Nemacol derivatives Nitro group reduction (speculative) Unclear

Key Observations :

  • Cyclohexyl groups may shield the piperazine ring from CYP3A4-mediated degradation, a liability noted in other analogs .

Q & A

Q. How can the synthesis of 1-ethyl-4-(4-ethylcyclohexyl)piperazine be optimized to achieve high yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Multi-step reactions : Begin with piperazine ring formation, followed by sequential alkylation of ethyl and ethylcyclohexyl groups. Use inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Solvent selection : Ethanol or methanol enhances solubility and reaction efficiency .
  • Reaction monitoring : Adjust temperature (60–80°C) and time (12–24 hours) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .

Q. What analytical techniques are recommended for characterizing the molecular structure of this compound?

Methodological Answer:

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., C-N stretches at ~1,100 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C14_{14}H28_{28}N2_2) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal analysis : Differential Scanning Calorimetry (DSC) determines melting points and phase transitions. Thermogravimetric Analysis (TGA) evaluates decomposition thresholds (>200°C typical for piperazines) .
  • Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and compare impurity profiles .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and control variables (e.g., pH, incubation time) .
  • Dose-response validation : Perform IC50_{50}/EC50_{50} measurements in triplicate with positive controls (e.g., reference antagonists/inhibitors) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to compare datasets and identify outliers .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs, serotonin receptors). Validate with crystallographic data if available .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and free energy (MM-PBSA/GBSA) .
  • QSAR modeling : Train models with descriptors (e.g., logP, polar surface area) to predict ADMET properties .

Q. What strategies are effective for modifying the compound’s structure to enhance pharmacological properties?

Methodological Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF3_3) to the ethylcyclohexyl moiety to improve metabolic stability. Alternatively, add hydroxyl groups to increase solubility .
  • Bioisosteric replacement : Replace the piperazine ring with a morpholine or thiomorpholine scaffold to modulate receptor selectivity .
  • Prodrug design : Conjugate with ester or amide prodrug moieties to enhance bioavailability .

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